Istaroxime hydrochloride

Cardiovascular Pharmacology Inotropic Agents Arrhythmogenesis

Istaroxime hydrochloride (PST2744) is the only small molecule that simultaneously inhibits Na+/K+-ATPase and directly activates SERCA2a—delivering both positive inotropy and lusitropy without increasing heart rate. Unlike dobutamine, milrinone, or digoxin, this first-in-class compound uniquely decouples contractility from tachycardia and hypotension. Backed by Phase 2b SEISMiC data, it is the definitive tool for ADHF/cardiogenic shock models, SERCA2a mechanistic studies, and IND-enabling benchmarks. Secure high-purity batches now for translational cardiovascular research.

Molecular Formula C21H33ClN2O3
Molecular Weight 396.9 g/mol
CAS No. 374559-48-5
Cat. No. B608141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstaroxime hydrochloride
CAS374559-48-5
SynonymsIstaroxime HCl;  PST2744;  PST 2744;  PST-2744;  PST-2744 HCl;  PST-2744 hydrochloride
Molecular FormulaC21H33ClN2O3
Molecular Weight396.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/t14-,15-,16-,17+,20+,21-;/m0./s1
InChIKeyAXHJYJDJXNOGNI-DESZRGPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Istaroxime Hydrochloride (CAS 374559-48-5): A Dual-Mechanism Luso-Inotrope for Acute Heart Failure Research


Istaroxime hydrochloride (PST2744) is an investigational small-molecule luso-inotropic agent that uniquely combines two distinct pharmacological actions in a single molecule: inhibition of the sodium/potassium ATPase (Na+/K+-ATPase) and direct stimulation of the sarcoplasmic/endoplasmic reticulum calcium ATPase isoform 2a (SERCA2a) [1]. This dual mechanism results in both increased myocardial contractility (positive inotropy) and enhanced myocardial relaxation (positive lusitropy) [2]. Istaroxime is a steroidal derivative that is structurally and mechanistically distinct from traditional inotropes such as beta-adrenergic agonists (dobutamine), phosphodiesterase-III inhibitors (milrinone), and cardiac glycosides (digoxin) [3]. The compound has been evaluated in multiple Phase 1 and Phase 2 clinical trials for the treatment of acute decompensated heart failure (ADHF) and early-stage cardiogenic shock, demonstrating favorable hemodynamic improvements without increasing heart rate or inducing arrhythmias [4].

Why Istaroxime Hydrochloride Cannot Be Substituted with Traditional Inotropes or Single-Mechanism Analogs


Istaroxime's unique luso-inotropic profile, arising from its dual mechanism of SERCA2a stimulation and Na+/K+-ATPase inhibition, is not recapitulated by any single-mechanism inotrope or any combination thereof [1]. Traditional agents like dobutamine enhance contractility at the expense of increased heart rate and myocardial oxygen demand, often exacerbating ischemia and arrhythmogenesis [2]. Digoxin, while sharing Na+/K+-ATPase inhibition, lacks SERCA2a stimulatory activity and is associated with a narrow therapeutic window and pro-arrhythmic potential [3]. Levosimendan, a calcium sensitizer, improves contractility but can induce significant hypotension due to its vasodilatory properties [4]. Istaroxime uniquely improves both systolic and diastolic function, increases blood pressure, and does not increase heart rate—a combination of effects not achievable with any of these comparator agents alone or in combination [5]. Substituting istaroxime with a generic inotrope would therefore result in a fundamentally different pharmacological and hemodynamic outcome.

Quantitative Evidence of Istaroxime Hydrochloride Differentiation: Head-to-Head and Cross-Study Data


Istaroxime vs. Digoxin: Differentiation in Arrhythmogenic Liability and Inotropic Safety Margin

Istaroxime demonstrates a superior safety margin compared to digoxin, with a significantly reduced propensity to induce lethal arrhythmias. In an in vivo guinea pig model, Istaroxime achieved an ED80 for inotropic effect at a cumulative dose of 1.89 mg/kg and did not cause lethal arrhythmias up to a cumulative dose of 18 mg/kg [1]. In contrast, digoxin's inotropic and arrhythmogenic doses are known to overlap, resulting in a narrow therapeutic index. Furthermore, in a cellular electrophysiology study, Istaroxime inhibited the Ca2+ transient-induced transient inward current by 43%, an effect not observed with digoxin [2]. This reduction in pro-arrhythmic current further supports Istaroxime's differentiation from digoxin at the level of cellular mechanism.

Cardiovascular Pharmacology Inotropic Agents Arrhythmogenesis

Istaroxime vs. Dobutamine: Divergent Heart Rate and ECG Interval Responses

In a direct comparative study in anesthetized animals, Istaroxime significantly increased contractility by 56% (from 1881 ± 282 mmHg/s to 2939 ± 734 mmHg/s, P < 0.01) without causing any significant changes in heart rate, PR interval, or QT interval [1]. This is in stark contrast to dobutamine, a standard-of-care beta-adrenergic agonist, which is well-documented to increase heart rate and shorten QT interval in a dose-dependent manner [2]. The absence of chronotropic and electrocardiographic effects with Istaroxime, despite a robust inotropic effect, demonstrates a fundamental mechanistic and safety differentiation.

Cardiovascular Pharmacology Inotropic Agents Hemodynamics

Istaroxime Dual Mechanism: SERCA2a Activation as Key Differentiator vs. All Traditional Inotropes

Istaroxime is the first and only clinical-stage compound that directly stimulates SERCA2a activity while also inhibiting Na+/K+-ATPase [1]. In vitro assays demonstrate that Istaroxime directly increases the rate of calcium uptake into the sarcoplasmic reticulum via SERCA2a, an effect that is independent of its Na+/K+-ATPase inhibition [2]. This dual action translates into a unique hemodynamic profile in vivo: a study in a canine model of heart failure showed that Istaroxime increased left ventricular ejection fraction by 8.1% and stroke volume by 6.9%, while simultaneously reducing pulmonary capillary wedge pressure by 5.4 mmHg and decreasing heart rate by 5.1 bpm [3]. No comparator inotrope (digoxin, dobutamine, milrinone, levosimendan) exhibits SERCA2a stimulatory activity, making this a fundamental molecular differentiation.

Molecular Pharmacology Calcium Handling Heart Failure

Istaroxime Phase 1-2 Hemodynamic Profile: Blood Pressure Support Without Tachycardia

In a Phase 1-2 dose-escalation study in patients with chronic heart failure, Istaroxime infusion (≥ 1.0 µg/kg/min) resulted in significant improvements in cardiac index, left cardiac work index, and acceleration index, without increasing heart rate [1]. Notably, Istaroxime increased systolic blood pressure but did not significantly affect diastolic blood pressure [2]. This profile contrasts sharply with dobutamine and milrinone, which frequently cause tachycardia and hypotension, and with levosimendan, which can cause significant hypotension. The Phase 2b SEISMiC study in early cardiogenic shock confirmed that Istaroxime provides meaningful blood pressure support and hemodynamic improvement without adverse chronotropic or renal effects [3].

Clinical Pharmacology Cardiogenic Shock Hemodynamics

Best Research and Industrial Application Scenarios for Istaroxime Hydrochloride


Preclinical Modeling of Acute Decompensated Heart Failure (ADHF) Requiring Inotropic Support

Based on the established evidence, Istaroxime is ideally suited for preclinical models of ADHF where the goal is to evaluate a novel inotropic intervention that improves systolic function without the confounding effects of tachycardia or hypotension [1]. Its dual mechanism of action and favorable hemodynamic profile, as demonstrated in canine models and early clinical trials [2], make it a superior tool for studying the therapeutic potential of combined inotropic and lusitropic support compared to traditional agents like dobutamine or milrinone.

Investigational New Drug (IND) - Enabling Studies for Luso-Inotropic Agents

The extensive preclinical and Phase 1/2 clinical data package for Istaroxime, including detailed safety pharmacology and toxicology studies [1], positions it as a valuable reference compound and potential comparator for IND-enabling studies of new chemical entities (NCEs) targeting similar pathways (SERCA2a activation or dual-mechanism inotropes). Its well-characterized pharmacokinetic and safety profile provides a robust benchmark for regulatory submissions [2].

Cardiogenic Shock Research: Studies of Blood Pressure Support Without Tachycardia

The Phase 2b SEISMiC data demonstrating Istaroxime's ability to improve blood pressure and hemodynamics in early-stage cardiogenic shock without increasing heart rate or causing renal impairment [1] makes it a key reagent for research into this high-unmet-need condition. It serves as a critical tool for exploring therapeutic strategies that aim to provide hemodynamic stabilization while minimizing myocardial oxygen demand and arrhythmic risk, which are significant limitations of current vasopressor and inotrope regimens [2].

SERCA2a Pharmacology and Calcium Handling Research

As the first-in-class clinical-stage direct SERCA2a activator, Istaroxime is an essential tool compound for basic and translational research into calcium handling in cardiac myocytes [1]. Its ability to stimulate SERCA2a independently of phospholamban phosphorylation, as established in mechanistic studies [2], makes it uniquely valuable for dissecting the specific contribution of SERCA2a activity to both systolic and diastolic function in normal and failing myocardium, providing a molecular probe not available with any other inotrope.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Istaroxime hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.